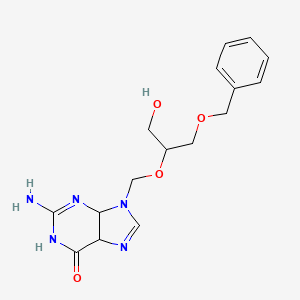![molecular formula C16H12BrFOS B15245800 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a bromo-fluoro substituted phenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromo-Fluoro Phenyl Intermediate: The starting material, 4-bromo-2-fluoroacetophenone, is synthesized through the bromination and fluorination of acetophenone.
Addition of the Thiobenzaldehyde Moiety: The intermediate is then reacted with thiobenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromo or fluoro groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in halogen bonding, while the ketone and thiobenzaldehyde moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)morpholine
- 4-Bromo-2-fluorobiphenyl
- 2-(4-Bromo-2-fluorophenyl)acetonitrile
Uniqueness
2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde moiety and a ketone functional group, which allows for diverse chemical reactivity and potential applications. The combination of bromo and fluoro substituents also provides unique electronic and steric properties that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C16H12BrFOS |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2-[3-(4-bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12BrFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2 |
Clé InChI |
RRQKGJJXIPDXMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


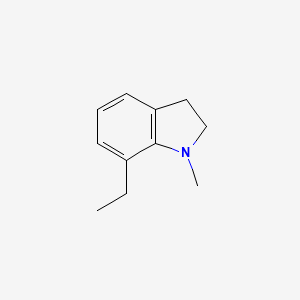
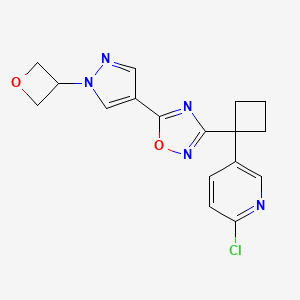

![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
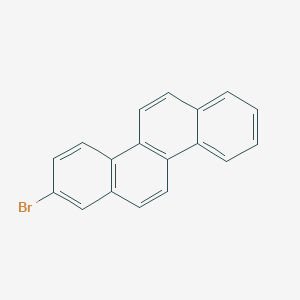
![4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B15245755.png)
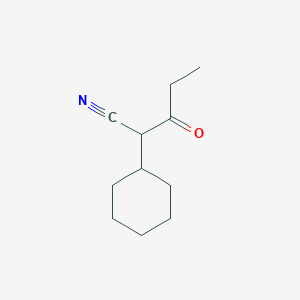
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)

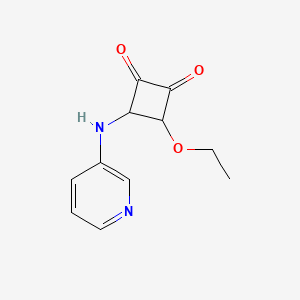
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
